molecular formula C20H19FN2O2S B3576571 2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-fluorophenyl)ethanone

2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-fluorophenyl)ethanone

Cat. No.: B3576571
M. Wt: 370.4 g/mol
InChI Key: NNHGQCTTXJWDTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a thioether group, and a ketone group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring, for example, is a heterocyclic ring that contains two nitrogen atoms and one oxygen atom . The thioether group contains a sulfur atom bonded to two carbon atoms, and the ketone group contains a carbon atom double-bonded to an oxygen atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, while the ketone group might undergo addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polarity of its functional groups, and its melting point might be influenced by the strength of the intermolecular forces between its molecules .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action might involve binding to a specific protein or enzyme in the body .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and working in a well-ventilated area .

Properties

IUPAC Name

2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2S/c1-20(2,3)15-8-4-14(5-9-15)18-22-23-19(25-18)26-12-17(24)13-6-10-16(21)11-7-13/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHGQCTTXJWDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-fluorophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-fluorophenyl)ethanone
Reactant of Route 3
Reactant of Route 3
2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-fluorophenyl)ethanone
Reactant of Route 4
2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-fluorophenyl)ethanone
Reactant of Route 5
Reactant of Route 5
2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-fluorophenyl)ethanone
Reactant of Route 6
Reactant of Route 6
2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-fluorophenyl)ethanone

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